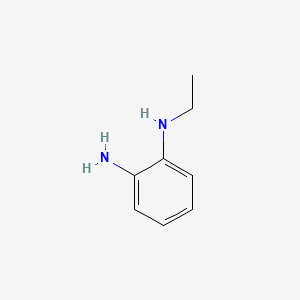

n-Ethylbenzene-1,2-diamine

概要

説明

n-Ethylbenzene-1,2-diamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various benzene-1,2-diamine derivatives, which can offer insights into the chemical behavior and properties that might be expected from n-Ethylbenzene-1,2-diamine. These derivatives are used in different contexts, such as catalysis, optical resolution, and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of benzene-1,2-diamine derivatives varies based on the desired substituents on the benzene ring. For instance, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine was prepared from commercially available starting materials through a two-step process . Similarly, n-Ethylbenzene-1,2-diamine could be synthesized through a targeted synthetic route, potentially involving the alkylation of benzene-1,2-diamine with an appropriate ethylating agent.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives is characterized by the presence of two amine groups attached to a benzene ring. The papers describe various molecular structures, such as the distorted-pyramidal geometry at nickel in nickel dibromide complexes and the planar structures in crystalline forms of diamine derivatives . These structural analyses provide a foundation for understanding how substituents might affect the geometry and electronic properties of n-Ethylbenzene-1,2-diamine.

Chemical Reactions Analysis

Benzene-1,2-diamine derivatives participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes and catalyze polymerization reactions . They can also be involved in asymmetric Michael reactions as part of a chiral framework . These reactions highlight the versatility of benzene-1,2-diamine derivatives in synthetic chemistry, which would extend to n-Ethylbenzene-1,2-diamine as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives are influenced by their molecular structure and substituents. For instance, the presence of intramolecular hydrogen bonds and the planarity of the molecules can affect their crystalline packing and stability . The derivatives' reactivity with other chemical species, such as aromatic aldehydes, can also be indicative of their chemical properties . These insights can be used to infer the properties of n-Ethylbenzene-1,2-diamine, such as its potential for forming hydrogen bonds and its reactivity profile.

科学的研究の応用

1. Selective Synthesis of N-arylbenzene-1,2-diamines

- Summary of Application: N-arylbenzene-1,2-diamines can be selectively synthesized by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents . This process is used to create compounds with a 1-phenyl-1H-benzimidazole skeleton, which have applications in various fields .

- Methods of Application: The solvent-controllable photoreaction of 4-methoxyazobenzenes is used to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

- Results or Outcomes: The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents has been studied . The results showed that the solvent used in the reaction can control the product of the photoreaction .

2. Synthesis of Bifunctional, Noncovalent Organocatalysts

- Summary of Application: A four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

3. Synthesis of 1-Phenyl-1H-Benzimidazole Derivatives

- Summary of Application: Compounds with a 1-phenyl-1H-benzimidazole skeleton have gained attention for a long time and been studied for various applications . These compounds are synthesized from N-aryl-1,2-phenylenediamines, which are important for synthesizing various benzimidazole derivatives .

- Methods of Application: The synthesis of 1-phenyl-1H-benzimidazoles can be achieved via many synthetic strategies, including single and multiple molecular reactions . One method involves using azobenzenes as reactants to afford 1-phenyl-1H-benzimidazoles .

- Results or Outcomes: The synthesis from azobenzenes showed the benefits of a simple preparation procedure and the good stability of symmetrical azobenzenes as starting materials .

4. Synthesis of 1,3,5-Tris(N-Phenyl-Benzimidazol-2-yl)Benzene

- Summary of Application: 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TBPI) is an important electronic material for OLED applications that is still widely used nowadays . This compound is synthesized from N-aryl-1,2-phenylenediamines .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

5. Electrocatalytic 1,2-Diamination of Alkenes

- Summary of Application: The 1,2-diamine motif is widely present in natural products, pharmaceutical compounds, and catalysts used in asymmetric synthesis . The simultaneous introduction of two amino groups across an alkene feedstock is an appealing yet challenging approach for the synthesis of 1,2-diamines .

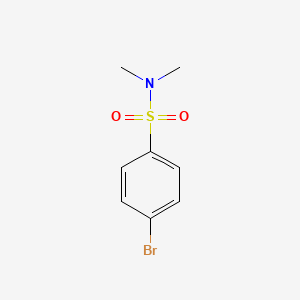

- Methods of Application: A scalable electrocatalytic 1,2-diamination reaction that can be used to convert stable, easily available aryl alkenes and sulfamides to 1,2-diamines with excellent diastereoselectivity . Monosubstituted sulfamides react in a regioselective manner to afford 1,2-diamines bearing different substituents on the two amino groups .

- Results or Outcomes: The combination of an organic redox catalyst and electricity not only obviates the use of any transition metal catalyst and oxidizing reagent, but also ensures broad reaction compatibility with a variety of electronically and sterically diverse substrates .

6. Synthesis of β-Nitroamines

- Summary of Application: The nitro-Mannich (or aza-Henry) reaction has emerged as a reliable and predictable reaction for the synthesis of β-nitroamines in stereochemically pure form . These products have proven useful in the synthesis of many nitrogen containing functional groups including 1,2-diamines .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The safety data sheet for a related compound, ethylenediamine, indicates that it is a flammable liquid and vapor. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or if inhaled .

将来の方向性

The future directions for “n-Ethylbenzene-1,2-diamine” and related compounds include the development of novel molecules for various targets. For example, imidazole- and benzimidazole-based drugs are being developed for various applications, and there is an increasing need to design novel molecules for these targets .

特性

IUPAC Name |

2-N-ethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPAGJPHUNNVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885245 | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Ethylbenzene-1,2-diamine | |

CAS RN |

23838-73-5 | |

| Record name | N1-Ethyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, N1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

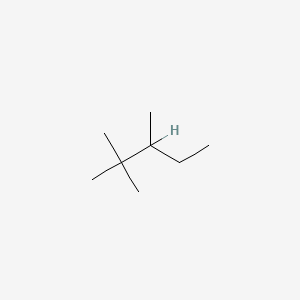

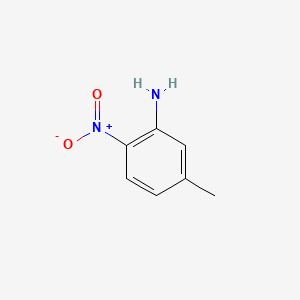

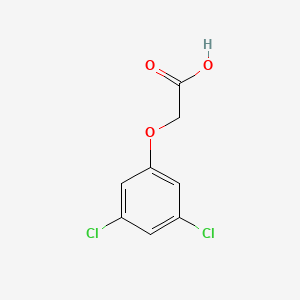

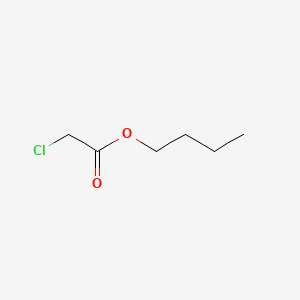

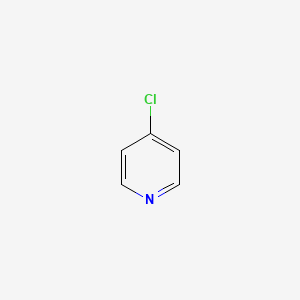

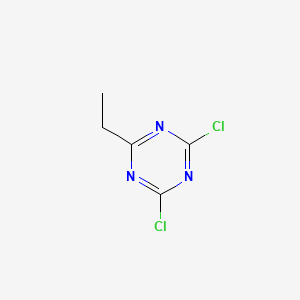

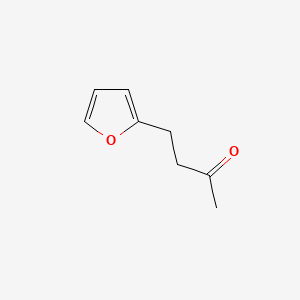

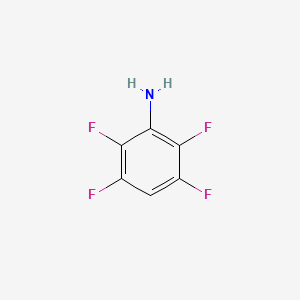

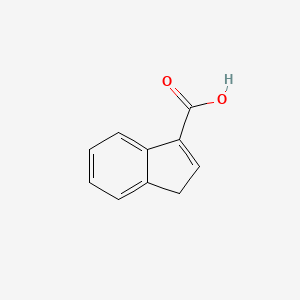

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。